

Application Note: Quantification of Decarestrictine D using Reversed-Phase HPLC

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Compound of Interest

Compound Name: Decarestrictine D

Cat. No.: B1670111

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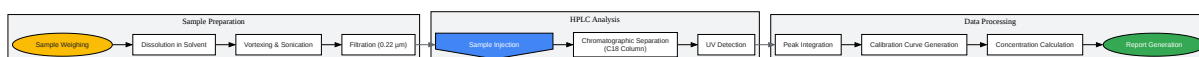
Introduction

Decarestrictine D is a polyketide natural product that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust reversed-phase HPLC method for the determination of **Decarestrictine D**.

Principle

The method utilizes a C18 stationary phase to separate **Decarestrictine D** from other components in the sample matrix. The separation is achieved by gradient elution using a mobile phase consisting of an aqueous component and an organic modifier. Detection is performed using a UV-Vis detector at a wavelength where **Decarestrictine D** exhibits maximum absorbance. Quantification is based on the external standard method, where the peak area of the analyte is proportional to its concentration.

Experimental Workflow



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Figure 1. Experimental workflow for the HPLC quantification of **Decarestrictine D**.

Detailed Experimental Protocol

1. Materials and Reagents

- **Decarestrictine D** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Formic acid ($\geq 98\%$)
- 0.22 μm syringe filters

2. Instrumentation

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.

3. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Program	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 210 nm
Run Time	20 minutes

4. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Decarestrictine D** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation

- Accurately weigh the sample containing **Decarestrictine D**.
- Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile).
- Vortex and sonicate the sample to ensure complete dissolution.
- Filter the extract through a 0.22 µm syringe filter prior to injection.

Method Validation Data (Hypothetical)

Table 1: Linearity and Range

Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	151,980
25	380,500
50	759,800
100	1,521,000
Correlation Coefficient (r ²)	0.9998

Table 2: Precision

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
5	1.8	2.5
50	1.2	1.9
100	0.9	1.5

Table 3: Accuracy (Spike and Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
10	9.8	98.0
50	50.7	101.4
80	79.1	98.9

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
LOD	0.2
LOQ	0.7

Data Analysis

The concentration of **Decarestrictine D** in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration = (Peak Area - y-intercept) / slope

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantification of **Decarestrictine D**. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine analysis in a research or quality control setting.

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